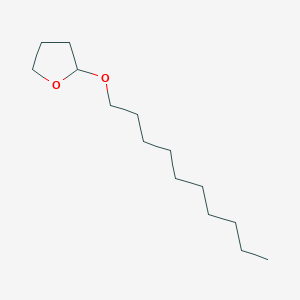![molecular formula C16H9NO2 B14650316 Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl- CAS No. 53919-51-0](/img/structure/B14650316.png)
Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- is a heterocyclic compound that features a spirocyclic structure, incorporating both azirine and indene moieties. Azirines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The spirocyclic structure adds further complexity and potential reactivity to the molecule, making it an interesting subject for chemical research.
Méthodes De Préparation
The synthesis of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of β-ketoxime-1H-tetrazoles using Lewis acid catalysis (e.g., AlCl3 or ZnBr2) to form the azirine ring.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: This method involves the contraction of isoxazole derivatives to form the azirine ring.
Oxidative Cyclization of Enamine Precursors: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the radical addition and subsequent cyclization of alkynes to form azirines.
Analyse Des Réactions Chimiques
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- undergoes various types of chemical reactions due to its highly strained ring structure:
Nucleophilic Addition: The azirine ring can act as an electrophile, undergoing nucleophilic addition reactions.
Electrophilic Addition: The compound can also act as a nucleophile, participating in electrophilic addition reactions.
Cycloaddition Reactions: The azirine ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Common reagents used in these reactions include Lewis acids, oxidizing agents, and reducing agents. The major products formed from these reactions are often larger heterocyclic compounds, such as indoles, pyrroles, and oxazoles .
Applications De Recherche Scientifique
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- involves its high reactivity due to ring strain. The azirine ring can act as both a nucleophile and an electrophile, participating in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- can be compared with other azirine derivatives, such as:
Azirinomycin: An antibiotic with a similar azirine ring structure.
Dysidazirines: Antimicrobial compounds containing azirine rings.
Antazirine: An antifungal compound with an azirine ring.
Azirinyl-2’-deoxyuridine: An antiviral compound containing an azirine ring.
The uniqueness of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- lies in its spirocyclic structure, which adds further reactivity and potential for chemical transformations compared to other azirine derivatives .
Propriétés
Numéro CAS |
53919-51-0 |
|---|---|
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-phenylspiro[azirine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C16H9NO2/c18-14-11-8-4-5-9-12(11)15(19)16(14)13(17-16)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
PUESLODCNMDDIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC23C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


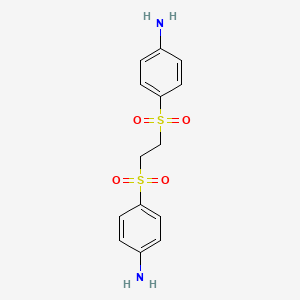
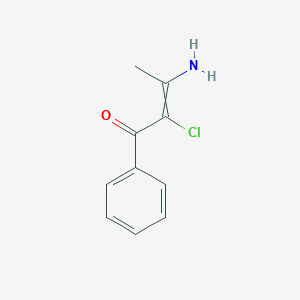
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
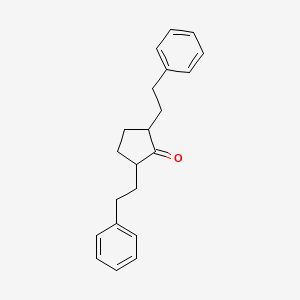
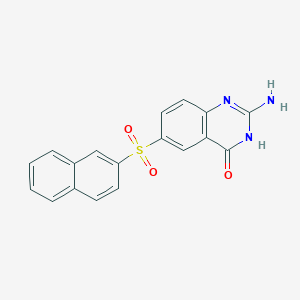


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)


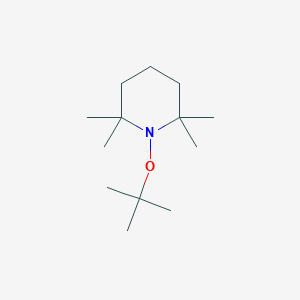
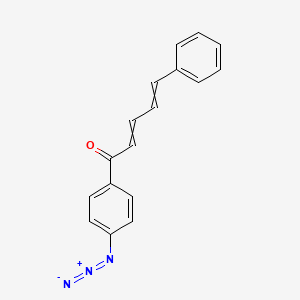
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
